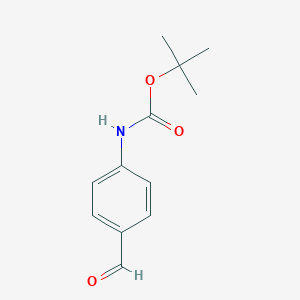

Tert-butyl (4-formylphenyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-formylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h4-8H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQVBAUJEKSBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378109 | |

| Record name | tert-Butyl (4-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144072-30-0 | |

| Record name | 1,1-Dimethylethyl N-(4-formylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144072-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminobenzaldehyde, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-butyl (4-formylphenyl)carbamate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of tert-butyl (4-formylphenyl)carbamate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in synthetic organic chemistry and drug development. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound. The focus is on not just presenting the data, but on interpreting it with the scientific rigor required in a research and development setting.

Introduction to this compound: Structure and Significance

This compound (TBFPC) is a bifunctional organic molecule featuring a benzaldehyde moiety and a Boc-protected amine. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The aldehyde group provides a reactive handle for nucleophilic additions and reductive aminations, while the Boc-protecting group offers a stable yet readily cleavable amine functionality, essential for multi-step syntheses.

Accurate characterization of TBFPC is paramount to ensure purity and confirm its identity before use in subsequent reactions. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For TBFPC, both ¹H and ¹³C NMR are essential for unambiguous identification.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons and their connectivity within a molecule. The spectrum of TBFPC is expected to show distinct signals for the tert-butyl group, the aromatic protons, the amine proton, and the aldehyde proton.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans: 16-32 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is recommended.

-

-

Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

The expected chemical shifts (δ) and coupling patterns for TBFPC in CDCl₃ are summarized below.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| Aldehyde (-CHO) | ~9.90 | Singlet (s) | 1H | N/A |

| Aromatic (Ha) | ~7.85 | Doublet (d) | 2H | ~8.5 Hz |

| Aromatic (Hb) | ~7.55 | Doublet (d) | 2H | ~8.5 Hz |

| Amine (-NH) | ~6.80 | Singlet (s, broad) | 1H | N/A |

| tert-butyl (-C(CH₃)₃) | ~1.54 | Singlet (s) | 9H | N/A |

Diagram: ¹H NMR Structural Assignments

Caption: Key ¹H NMR chemical shift assignments for this compound.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule. It is particularly useful for identifying quaternary carbons and carbonyl groups.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Process the FID similarly to the ¹H NMR data. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

| Assignment | Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | ~191 |

| Carbamate Carbonyl (C=O) | ~152 |

| Aromatic C-N | ~145 |

| Aromatic C-CHO | ~132 |

| Aromatic CH | ~130 |

| Aromatic CH | ~118 |

| tert-butyl Quaternary C | ~81 |

| tert-butyl Methyl C | ~28 |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

-

Sample Preparation: Place a small amount of the solid TBFPC sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first.

The IR spectrum of TBFPC will be dominated by characteristic absorptions of its key functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (carbamate) | ~3300 | Medium |

| C-H Stretch (aromatic) | ~3100-3000 | Medium |

| C-H Stretch (aldehyde) | ~2850, ~2750 | Weak (Fermi doublet) |

| C=O Stretch (aldehyde) | ~1690 | Strong |

| C=O Stretch (carbamate) | ~1710 | Strong |

| C=C Stretch (aromatic) | ~1600, ~1500 | Medium |

| N-H Bend / C-N Stretch | ~1530 | Medium |

| C-O Stretch (carbamate) | ~1230 | Strong |

Diagram: IR Workflow

An In-depth Technical Guide to tert-Butyl (4-formylphenyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl (4-formylphenyl)carbamate, a versatile bifunctional building block in organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, provide detailed, field-proven protocols for its synthesis and characterization, and explore its strategic applications in the development of novel therapeutic agents. This document is intended to be a practical resource for researchers and drug development professionals, offering both foundational knowledge and actionable experimental details.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Bifunctional building blocks, possessing two distinct reactive sites, are invaluable tools that enable chemists to introduce diverse functionalities in a controlled and predictable manner. This compound (also known as 4-(Boc-amino)benzaldehyde) is a prime example of such a strategic intermediate.

Its structure incorporates a benzaldehyde moiety, a versatile electrophilic handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, and a tert-butoxycarbonyl (Boc)-protected aniline, a stable yet readily deprotectable nucleophilic precursor. This orthogonal reactivity profile allows for the sequential elaboration of either functional group, making it a highly sought-after reagent in the synthesis of compound libraries for high-throughput screening and in the targeted synthesis of lead compounds. The carbamate functional group itself is a common motif in many therapeutic agents, valued for its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.[1]

This guide will provide the necessary technical details to fully leverage the synthetic potential of this important molecule.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 144072-30-0 | [2] |

| Molecular Formula | C₁₂H₁₅NO₃ | [2] |

| Molecular Weight | 221.25 g/mol | [2] |

| Appearance | White to faint yellow crystalline powder | |

| Melting Point | 138-142 °C | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | |

| Purity | Typically >96% | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the selective protection of the amino group of 4-aminobenzaldehyde with a tert-butoxycarbonyl (Boc) group. This reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent.

Reaction Rationale and Mechanistic Overview

The Boc protection of an amine proceeds via nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of Boc₂O. The resulting unstable intermediate then collapses, eliminating carbon dioxide and tert-butanol to form the stable carbamate. The choice of solvent and the potential use of a base or catalyst can influence the reaction rate and yield. A notable green chemistry approach utilizes glycerol as a recyclable solvent, promoting the reaction at room temperature.

Caption: Boc protection of 4-aminobenzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the N-Boc protection of amines in glycerol, a recyclable and effective solvent system.[3]

Materials:

-

4-Aminobenzaldehyde (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

-

Glycerol

-

Deionized water

-

Ethyl acetate

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing glycerol (2.0 mL per mmol of amine), add 4-aminobenzaldehyde (1.0 eq).

-

Add di-tert-butyl dicarbonate (1.0 eq) to the mixture.

-

Vigorously stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, add deionized water to the reaction mixture and extract the product with ethyl acetate (3 x volume of glycerol).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to faint yellow solid.

Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the 4-aminobenzaldehyde spot and the appearance of a new, less polar product spot. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for ensuring its suitability for subsequent reactions.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. Key expected signals include:

-

A singlet for the aldehydic proton (~9.9 ppm).

-

A set of doublets for the aromatic protons on the benzene ring (~7.5-7.8 ppm).

-

A singlet for the NH proton of the carbamate (~6.5-7.0 ppm, may be broad).

-

A singlet for the nine equivalent protons of the tert-butyl group (~1.5 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton. Expected signals include:

-

The aldehydic carbonyl carbon (~190 ppm).

-

The carbamate carbonyl carbon (~152 ppm).

-

Aromatic carbons (in the range of ~118-145 ppm).

-

The quaternary carbon of the tert-butyl group (~81 ppm).

-

The methyl carbons of the tert-butyl group (~28 ppm).

-

-

IR (Infrared) Spectroscopy: The IR spectrum can confirm the presence of key functional groups:

-

A strong C=O stretch for the aldehyde (~1690 cm⁻¹).

-

A strong C=O stretch for the carbamate (~1715 cm⁻¹).

-

An N-H stretch for the carbamate (~3300-3400 cm⁻¹).

-

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a valuable starting material for the synthesis of diverse compound libraries for biological screening.[4] The aldehyde group serves as a reactive handle for various transformations, while the protected amine can be deprotected and further functionalized.

Synthesis of Schiff Base Derivatives as Potential Antimicrobial Agents

The condensation of the aldehyde functionality with primary amines leads to the formation of imines, or Schiff bases, a class of compounds known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.[5][6]

Caption: Wittig reaction for stilbene synthesis.

Experimental Protocol: General Procedure for Stilbene Synthesis via Wittig Reaction

This protocol is based on established Wittig reaction procedures. [5]

-

Generate the phosphonium ylide by treating the corresponding phosphonium salt (e.g., a substituted benzyltriphenylphosphonium halide) with a strong base (e.g., sodium hydride, n-butyllithium, or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF, DMF).

-

Cool the ylide solution to 0 °C or lower.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the stilbene analogue.

Conclusion

This compound is a strategically important and versatile building block for organic synthesis and medicinal chemistry. Its orthogonal functional groups, coupled with the stability and reliable deprotection of the Boc group, provide a powerful platform for the synthesis of diverse and complex molecules. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable reagent in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.

References

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

- Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis.

- Srivastava, S., & Lee, H. (n.d.). Synthetic approaches toward stilbenes and their related structures. PMC - NIH.

- Royal Society of Chemistry. (n.d.). 2 - Supporting Information.

- Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com.

- ACS Publications. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

- Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.

- MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.

- Montalbetti, C. A. G. N., & Falque, V. (2005). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.

- Abid, K., & Abd-Almonuim, A. (2018). Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol. American Journal of Chemistry, 8(1), 19-28. [Link]

- ResearchGate. (2025). Stereoselective Synthesis of Unsaturated and Functiortalized L-NHBoc Amino Acids, Using Wittig Reaction under Mild Phase-Transfer Conditions.

- PubChem. (n.d.). tert-butyl N-(4-formylphenyl)-N-methylcarbamate.

- Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. [Link]

- ResearchGate. (2020). Synthesis And Characterization Of Schiff-Base Ligand Derivative From 4-Aminoantipyrine And Its Transition Metal Complexes.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology, 5(11), 1456-1460. [Link]

Sources

- 1. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tert-Butyl N-(4-formylbenzyl)carbamate, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rjptonline.org [rjptonline.org]

Solubility Profile of tert-Butyl (4-formylphenyl)carbamate: A Guide to Experimental Determination and Application

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl (4-formylphenyl)carbamate, a key intermediate in pharmaceutical and organic synthesis. Recognizing the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes predictive principles based on molecular structure and provides detailed, field-proven protocols for both qualitative and quantitative solubility determination. It is designed to empower researchers, scientists, and drug development professionals to generate reliable solubility data, essential for reaction optimization, purification strategy development (e.g., recrystallization), and formulation.

Introduction: The Critical Role of Solubility

This compound serves as a crucial building block in organic synthesis, notable for its bifunctional nature: a Boc-protected amine and an aldehyde. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines, while the formyl (aldehyde) group is a versatile handle for countless chemical transformations, including reductive aminations and Wittig reactions.

The success of any synthetic step involving this intermediate—from reaction setup to product isolation and purification—is fundamentally governed by its solubility. An understanding of its solubility profile is not merely academic; it is a prerequisite for:

-

Reaction Solvent Selection: Ensuring reactants are in the same phase to facilitate efficient molecular collision and reaction.

-

Purification by Recrystallization: Identifying a solvent system where the compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures.

-

Work-up and Extraction Procedures: Selecting appropriate immiscible solvents to isolate the compound from a reaction mixture.

-

Chromatographic Purification: Choosing a suitable mobile phase for effective separation on a stationary phase like silica gel.

This guide will walk you through the theoretical considerations and practical steps to characterize the solubility of this compound.

Molecular Structure and Solubility Predictions

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1]

This compound (MW: 221.25 g/mol , MP: 138-142 °C[2]) possesses distinct structural features that influence its solubility:

-

Aromatic Phenyl Ring: A large, non-polar, hydrophobic component.

-

tert-Butyl Group: A bulky, non-polar, hydrophobic aliphatic group.

-

Carbamate Group (-NHCOO-): A polar functional group capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O).

-

Formyl (Aldehyde) Group (-CHO): A polar functional group that can act as a hydrogen bond acceptor.

Predicted Solubility Behavior:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the phenyl and tert-butyl groups have affinity for these solvents, the polar carbamate and aldehyde groups will resist dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): Moderate to good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar functional groups without the high energy cost of disrupting a strong hydrogen-bonding network like water's.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is likely, as these solvents can form hydrogen bonds with the carbamate and aldehyde groups.

-

Aqueous Solvents (e.g., Water): Very low solubility is expected. The large hydrophobic surface area of the phenyl and tert-butyl groups dominates, making the energy cost of creating a solvation shell in water unfavorable.

-

Aqueous Acid/Base: The carbamate N-H is generally not basic enough to be protonated by dilute acid, nor is it acidic enough to be deprotonated by dilute base. Therefore, significant solubility enhancement in 5% HCl or 5% NaOH is not expected, confirming its classification as a neutral organic compound.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic way to screen for solubility in a range of common laboratory solvents. This initial screening is invaluable for selecting solvents for reactions and subsequent recrystallization trials.

Materials:

-

This compound

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated cylinders or pipettes

-

Solvents: Deionized Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Hexane, 5% (w/v) aq. HCl, 5% (w/v) aq. NaOH.

Procedure:

-

Preparation: Add approximately 25 mg of this compound to eight separate, labeled test tubes.

-

Solvent Addition: Add 0.75 mL of a single solvent to its corresponding test tube.[3]

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.[1][3]

-

Observation: Observe the mixture.

-

Soluble: The solid completely disappears, forming a clear, homogenous solution.

-

Partially Soluble: Some solid dissolves, but a noticeable amount remains. The solution may appear cloudy.

-

Insoluble: The solid does not appear to dissolve at all.[1]

-

-

Record Results: Record your observations in a table, as shown below.

-

Heating (Optional): For solvents where the compound is sparingly soluble or insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. This is a key preliminary step for identifying potential recrystallization solvents.

Data Presentation: Qualitative Solubility

| Solvent | Polarity | Type | Observation (Room Temp) | Observation (Heated) |

| Hexane | Non-Polar | Aprotic | Insoluble | Insoluble |

| Dichloromethane | Mid-Polar | Aprotic | Soluble | Soluble |

| Ethyl Acetate | Mid-Polar | Aprotic | Sparingly Soluble | Soluble |

| Acetone | Polar | Aprotic | Soluble | Soluble |

| Ethanol | Polar | Protic | Sparingly Soluble | Soluble |

| Water | Very Polar | Protic | Insoluble | Insoluble |

| 5% aq. HCl | Aqueous | Acidic | Insoluble | Insoluble |

| 5% aq. NaOH | Aqueous | Basic | Insoluble | Insoluble |

| Note: This table is predictive. Users should replace the observations with their own experimental results. |

Experimental Protocol: Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility of the compound in a specific solvent at a given temperature, yielding a quantitative value (e.g., in g/100 mL or mg/mL).

Workflow for Quantitative Solubility Measurement

Caption: Gravimetric method workflow.

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL of Ethyl Acetate) in a sealed vial. "Excess" means enough solid remains undissolved to ensure saturation.

-

Saturation: Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., a 25 °C water bath) for at least 24 hours. This ensures the solution reaches equilibrium saturation.

-

Sampling: After equilibration, stop agitation and allow the excess solid to settle completely. Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a volumetric pipette, ensuring no solid particles are transferred.

-

Solvent Removal: Transfer the aliquot to a pre-weighed (tared) vial. Carefully evaporate the solvent to dryness using a stream of nitrogen or a vacuum concentrator. Avoid excessive heat that could sublime or decompose the compound.

-

Final Weighing: Once the solid is completely dry, weigh the vial again. The difference between the final mass and the tare mass is the mass of the dissolved solute.

-

Calculation:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)

-

Repeat the measurement at least twice to ensure reproducibility.

-

Application: Purification by Recrystallization

The data gathered from the solubility screening is directly applicable to developing a purification protocol. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

From our predictive data, a mixed solvent system like Ethyl Acetate/Hexane is a promising candidate.

Protocol for Recrystallization:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot Ethyl Acetate) dropwise while heating and swirling until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Induce Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

-

Complete Crystallization: Once crystals begin to form, cool the flask in an ice-water bath for 15-30 minutes to maximize the yield of the purified solid.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the crystals with a small amount of ice-cold solvent (the "poor" solvent, e.g., Hexane, or the solvent mixture) to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent. The melting point of the dried solid (expected: 138-142 °C[2]) can be used to assess purity.

Conclusion

References

- DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from vertexaisearch.cloud.google.com. This document outlines a classical chemical education procedure for determining a compound's solubility in various solvents, including water, ether, and aqueous acidic/basic solutions, to classify it based on its functional groups.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from vertexaisearch.cloud.google.com. This resource explains the "like dissolves like" principle and provides experimental guidelines for testing the solubility of organic compounds, differentiating between soluble/insoluble and miscible/immiscible pairs.

- tert-butyl 4-formylphenylcarbamate, CAS No. 144072-30-0. (n.d.). iChemical. Retrieved from vertexaisearch.cloud.google.com. This commercial supplier page lists key physicochemical properties of the compound, including its molecular weight, density, melting point, and boiling point.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from vertexaisearch.cloud.google.com.

- Solubility of Organic Compounds. (2023, August 31). Retrieved from vertexaisearch.cloud.google.com.

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from vertexaisearch.cloud.google.com. This source provides a laboratory procedure for determining the solubility of organic compounds in water, dilute acid, and dilute base to identify functional groups.

- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from vertexaisearch.cloud.google.com. This practical guide offers advice and common solvent systems for the recrystallization of organic compounds, a purification technique based on solubility differences.

- Purification by Recrystallization. (2025). CUNY. Retrieved from vertexaisearch.cloud.google.com. This document provides a step-by-step laboratory procedure for purifying a solid organic compound (acetanilide)

Sources

A Technical Guide to the Reactivity and Synthetic Applications of the Formyl Group in tert-Butyl (4-formylphenyl)carbamate

Executive Summary

tert-Butyl (4-formylphenyl)carbamate, often referred to as N-Boc-4-aminobenzaldehyde, is a cornerstone bifunctional building block in modern organic synthesis, particularly within pharmaceutical and materials science research. Its utility stems from the orthogonal reactivity of its two key functional groups: a nucleophilic amine protected by a tert-butoxycarbonyl (Boc) group and an electrophilic formyl (aldehyde) group. This guide provides an in-depth technical analysis of the formyl group's reactivity, focusing on the electronic modulation by the para-substituted N-Boc moiety. We will explore the causality behind its reaction profile, provide field-proven experimental protocols for its key transformations, and discuss its behavior in chemoselective systems.

Molecular Profile and Electronic Effects

The reactivity of the formyl group in this compound is not identical to that of unsubstituted benzaldehyde. The chemical behavior is dictated by a delicate interplay of inductive and resonance effects imposed by the N-Boc-amino substituent at the para position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| CAS Number | 140156-69-8 |

| TPSA | 55.4 Ų[1] |

| LogP | 2.99[2] |

The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the C=O bond, where the more electronegative oxygen atom withdraws electron density.[3][4] However, in this specific molecule, the nitrogen atom of the carbamate group possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance. This electron-donating effect increases the electron density of the benzene ring and, by extension, reduces the partial positive charge on the formyl carbon.

This makes the formyl group in this compound less electrophilic—and thus moderately less reactive—than the formyl group in benzaldehyde or nitro-substituted benzaldehydes. This electronic modulation is a critical factor in controlling the molecule's reactivity and is visualized in the resonance structures below.

Caption: Resonance delocalization from the nitrogen lone pair to the formyl group.

Key Synthetic Transformations of the Formyl Group

Despite its moderated electrophilicity, the formyl group readily participates in a host of canonical aldehyde reactions. We will focus on two of the most pivotal transformations in drug development: reductive amination and the Wittig reaction.

Reductive Amination: A Gateway to Diverse Amine Scaffolds

Direct reductive amination is one of the most efficient and widely utilized methods for C-N bond formation in medicinal chemistry.[5] The process involves the in-situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine.

Causality of Reagent Choice: The success of a one-pot reductive amination hinges on the choice of a reducing agent that is chemoselective for the protonated imine (iminium ion) over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[5][6] Its reduced hydridic character, compared to reagents like NaBH₄, renders it incapable of reducing the aldehyde directly but highly effective for the more electrophilic iminium intermediate. This selectivity prevents the side reaction of aldehyde reduction to the corresponding alcohol, leading to higher yields of the desired amine product.

Caption: Experimental workflow for one-pot reductive amination using STAB.

Experimental Protocol: General Procedure for Reductive Amination [5]

-

Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.0-1.2 mmol, 1.0-1.2 equiv) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (10 mL), add a few drops of glacial acetic acid to catalyze iminium formation.

-

Imine Formation: Stir the resulting solution vigorously at room temperature for 1 hour. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS if desired.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 mmol, 1.5-2.0 equiv) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

-

Reaction Progression: Continue stirring at room temperature for an additional 4-12 hours, or until the reaction is deemed complete by TLC analysis.

-

Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Purification: Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired secondary or tertiary amine.

Table 2: Representative Yields for Reductive Amination

| Amine Reactant | Product | Typical Yield |

| Benzylamine | tert-butyl (4-((benzylamino)methyl)phenyl)carbamate | 85-95% |

| Morpholine | tert-butyl (4-(morpholinomethyl)phenyl)carbamate | 90-98% |

| Aniline | tert-butyl (4-((phenylamino)methyl)phenyl)carbamate | 70-85% |

The Wittig Reaction: Precision C=C Bond Formation

The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes with high regioselectivity.[7][8] For this compound, this reaction provides a direct route to stilbene and cinnamate analogues, which are prevalent motifs in pharmacologically active compounds.[9] The reaction involves a nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the carbonyl carbon.

Causality of Reaction Conditions: The generation of the phosphorus ylide requires the deprotonation of a phosphonium salt using a strong, non-nucleophilic base. Common choices include n-butyllithium (n-BuLi) or sodium hydride (NaH). The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous aprotic solvent (e.g., THF) to prevent the base from being quenched by atmospheric moisture or acidic protons. The stereochemical outcome (E/Z selectivity) of the alkene product is largely dependent on the stability of the ylide used.[10][11]

Caption: Simplified mechanism of the Wittig Reaction.

Experimental Protocol: General Procedure for the Wittig Reaction [9]

-

Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), suspend a substituted benzyltriphenylphosphonium halide (1.1 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C or -78 °C.

-

Deprotonation: Add a strong base, such as n-butyllithium (1.1 equiv), dropwise to the suspension. The formation of the characteristic ylide color (often deep red or orange) indicates successful deprotonation. Allow the mixture to stir for 30-60 minutes at this temperature.

-

Aldehyde Addition: Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the ylide solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir until completion (typically 2-16 hours), as monitored by TLC.

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent such as ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude residue, containing the desired alkene and triphenylphosphine oxide byproduct, is purified by flash column chromatography.

Conclusion

The formyl group of this compound is a robust and versatile electrophile whose reactivity is subtly attenuated by the electron-donating nature of the para-N-Boc substituent. This electronic feature enhances the molecule's stability and allows for controlled, high-yielding transformations under standard laboratory conditions. As demonstrated, it serves as an exceptional substrate for fundamental synthetic operations like reductive amination and the Wittig reaction, providing reliable access to a vast chemical space of complex amines and alkenes. A thorough understanding of its electronic profile is paramount for researchers aiming to leverage this building block in the rational design and synthesis of novel chemical entities.

References

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Methyl (4-formylphenyl)

- Park, J., et al. Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Korea University Pure.

- Reddy, D., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

- Ye, Z., et al. (2019). NHC-Catalyzed Chemoselective Reactions of Enals and Aminobenzaldehydes for Access to Chiral Dihydroquinolines. PubMed.

- BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects.

- SciSpace. (2022). NHC-Catalyzed Chemoselective Reactions of Enals and Aminobenzaldehydes for Access to Chiral Dihydroquinolines.

- Scribd.

- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

- Thermo Fisher Scientific. Wittig Reaction.

- NROChemistry. Wittig Reaction: Mechanism and Examples.

- ChemScene. tert-butyl (1-(4-formylphenyl)piperidin-4-yl)

- Khan Academy. Reactivity of aldehydes and ketones.

- Organic Chemistry Portal. Wittig Reaction.

- Chemistry LibreTexts. (2015). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition.

- YouTube. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity).

- Berski, S., et al. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases.

- ResearchGate. (2013).

- Ciunik, Z., et al. (2016). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI.

- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

- ChemScene. tert-Butyl(4-bromo-2-formylphenyl)

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 11. Wittig Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Stability and Storage of tert-butyl (4-formylphenyl)carbamate

This guide provides a comprehensive overview of the critical stability and storage considerations for tert-butyl (4-formylphenyl)carbamate, a key building block in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its chemical behavior to ensure its integrity and performance in sensitive applications.

Introduction: The Dual-Functionality of this compound

This compound, also known as 4-(Boc-amino)benzaldehyde, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It incorporates a reactive aldehyde group, essential for forming Schiff bases, reductive amination, and various condensation reactions, and an N-Boc (tert-butoxycarbonyl) protected aniline, which offers a stable yet readily cleavable protecting group for the amine functionality. This dual nature makes it a versatile reagent in the synthesis of complex molecules, including pharmaceutical intermediates. However, the very features that make it valuable also render it susceptible to specific degradation pathways if not handled and stored correctly.

Chemical Stability Profile

The stability of this compound is primarily influenced by the chemical reactivity of its two key functional groups: the aromatic aldehyde and the N-Boc carbamate.

The Aromatic Aldehyde Moiety

Aromatic aldehydes are known to be susceptible to oxidation, particularly in the presence of air (oxygen), light, and trace metal impurities. The primary degradation product is the corresponding carboxylic acid, 4-((tert-butoxycarbonyl)amino)benzoic acid. This oxidation can proceed via a radical mechanism and is often autocatalytic. The presence of any formed acid can further catalyze other degradation pathways.

Aromatic aldehydes can also undergo polymerization, especially if impurities are present. However, for crystalline solids like this compound, this is less of a concern compared to liquid aldehydes.

The N-Boc Carbamate Moiety

The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of conditions, including basic and nucleophilic environments.[1][2] However, it is designed to be labile under acidic conditions.[1][3][4] The presence of strong acids will lead to the cleavage of the Boc group, liberating the free amine (4-aminobenzaldehyde) and generating isobutylene and carbon dioxide. While generally stable, prolonged exposure to even mildly acidic conditions, which could arise from the oxidation of the aldehyde group, can initiate this deprotection.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are strongly recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential degradation reactions, particularly oxidation of the aldehyde. While some sources suggest room temperature shipping, long-term storage should be refrigerated.[5] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with oxygen, thereby preventing the oxidation of the aldehyde group to the carboxylic acid. |

| Light | Protect from light (Amber vial) | Light can catalyze the oxidation of the aldehyde group. Storage in an amber glass bottle is crucial.[6] |

| Moisture | Store in a dry environment (desiccator) | Prevents hydrolysis and potential clumping of the solid material. The compound should be stored sealed in a dry place. |

| Container | Tightly sealed, inert glass container | Prevents exposure to air and moisture. Glass is preferred over plastic to avoid potential leaching or reaction with the container material.[6] |

Potential Degradation Pathways

The primary degradation pathways for this compound involve the oxidation of the aldehyde and the acid-catalyzed cleavage of the Boc group.

Caption: Primary degradation pathways of this compound.

Experimental Protocol: Accelerated Stability Study

To proactively assess the stability of a batch of this compound, an accelerated stability study can be performed. This involves subjecting the compound to stress conditions to predict its long-term stability under recommended storage.

Materials and Equipment

-

This compound

-

Calibrated stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)

-

Amber glass vials with inert caps

-

HPLC system with a UV detector

-

Reference standard for this compound

-

Reference standard for potential impurities (e.g., 4-((tert-butoxycarbonyl)amino)benzoic acid, 4-aminobenzaldehyde)

Experimental Workflow

Caption: Workflow for an accelerated stability study.

Step-by-Step Methodology

-

Initial Analysis (T=0):

-

Accurately weigh a sample of this compound.

-

Dissolve in a suitable solvent (e.g., acetonitrile/water).

-

Analyze by a validated HPLC method to determine the initial purity and identify any existing impurities.

-

-

Sample Preparation for Stressing:

-

Aliquot approximately 10-20 mg of the compound into several amber glass vials for each storage condition and time point.

-

For studies involving an inert atmosphere, purge the vials with argon or nitrogen before sealing.

-

-

Storage under Stress Conditions:

-

Place the prepared vials into the respective stability chambers.

-

For photostability, expose the samples to a controlled light source as per ICH Q1B guidelines.

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1, 2, and 4 weeks), remove one vial from each storage condition.

-

Prepare the sample for HPLC analysis as done for the T=0 sample.

-

Analyze by HPLC, ensuring to quantify the peak area of the parent compound and any new peaks that appear.

-

-

Data Analysis and Interpretation:

-

Calculate the percentage of remaining this compound at each time point relative to the T=0 value.

-

Identify and, if possible, quantify any significant degradation products by comparing their retention times to those of known reference standards.

-

Plot the degradation over time for each condition to establish degradation kinetics and predict shelf-life under recommended storage conditions.

-

Incompatible Materials

To prevent degradation and ensure safety, avoid contact with the following materials:

-

Strong Oxidizing Agents: These can rapidly oxidize the aldehyde group.

-

Strong Acids: These will cause the cleavage of the Boc protecting group.

-

Strong Bases: While the Boc group is generally base-stable, strong bases can catalyze other reactions, especially at elevated temperatures.

Conclusion

The stability of this compound is intrinsically linked to the reactivity of its aldehyde and N-Boc functional groups. By understanding the potential degradation pathways—primarily oxidation of the aldehyde and acid-catalyzed deprotection of the amine—and implementing appropriate storage and handling procedures, researchers can ensure the long-term integrity and reliability of this important synthetic building block. Adherence to the recommended conditions of refrigerated temperature, inert atmosphere, and protection from light and moisture is paramount for preserving its chemical purity.

References

- ResearchGate.

- iChemical.

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Chemistry Steps. Boc Protecting Group for Amines. [Link]

- Der Pharma Chemica.

- Allan Chemical Corporation. Study: Impact of Aromatic Aldehydes on Fragrance Stability. [Link]

- University of California, Davis. behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. [Link]

- Frontiers.

- ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

- Fisher Scientific. tert-Butyl N-(4-formylbenzyl)

- PubMed. Toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol)

- PubChem. tert-Butyl hydrogen ((4-formylphenyl)methyl)

- PubChem. tert-butyl N-(4-formylphenyl)

- ResearchGate. Proposed pathway for the metabolism of 4-tert-butylphenol by S.... [Link]

- National Center for Biotechnology Information.

- MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. chemscene.com [chemscene.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Navigating the Synthesis Landscape: A Technical Guide to tert-Butyl (4-formylphenyl)carbamate for Advanced Research

For the discerning researcher in the fast-paced world of drug discovery and synthetic chemistry, the strategic selection of building blocks is paramount. tert-Butyl (4-formylphenyl)carbamate, also known as 4-(Boc-amino)benzaldehyde, stands out as a critical intermediate, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical overview of this reagent, from sourcing and quality control to its application in the synthesis of cutting-edge therapeutics.

The Strategic Importance of this compound in Synthesis

This compound (CAS No. 144072-30-0) is a bifunctional aromatic compound featuring a reactive aldehyde group and a Boc-protected amine. This unique combination makes it an invaluable tool for medicinal chemists. The tert-butoxycarbonyl (Boc) protecting group provides robust stability under a range of reaction conditions, yet can be readily removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations. The aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination, to introduce diverse substituents.

A prime example of its significance is in the synthesis of Elacestrant, an oral selective estrogen receptor degrader (SERD) approved for the treatment of certain types of advanced or metastatic breast cancer. A derivative of this compound serves as a key intermediate in the construction of this groundbreaking therapeutic, highlighting the compound's direct relevance to modern drug development.[1]

Sourcing and Quality Control: A Scientist's Perspective

The success of any synthesis hinges on the quality of the starting materials. For this compound, a number of commercial suppliers are available, each with their own strengths. When selecting a supplier, it is crucial to look beyond the price tag and consider factors such as purity, consistency, and the quality of accompanying documentation.

| Supplier Category | Key Considerations | Recommended Action |

| Major Chemical Suppliers (e.g., Sigma-Aldrich, Fisher Scientific) | - High-quality control standards- Readily available safety data sheets (SDS) and certificates of analysis (CoA)- Often higher cost | Ideal for initial small-scale experiments and when batch-to-batch consistency is critical. |

| Specialty Intermediate Suppliers (e.g., Synthonix, Arctom Scientific, ChemScene) | - Focus on novel building blocks- May offer a wider range of derivatives- Purity and documentation standards can vary | Excellent source for specific derivatives and for process development quantities. Always request a lot-specific CoA. |

| Bulk and Custom Synthesis Providers | - Cost-effective for large-scale synthesis- Can provide custom specifications- Requires more stringent in-house quality control | Suitable for later-stage development and manufacturing. A thorough vendor qualification process is essential. |

A Note on the Certificate of Analysis (CoA): A CoA is a non-negotiable document when procuring this reagent. It provides critical information on the purity of the compound, typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. A typical CoA will report the purity as a percentage (e.g., >98%) and may also list any identified impurities.

Interpreting the Data:

-

¹H NMR: The proton NMR spectrum should be clean, with well-resolved peaks corresponding to the aromatic protons, the aldehyde proton (around 9.9 ppm), the Boc group (a sharp singlet at ~1.5 ppm), and the N-H proton. The integration of these peaks should be consistent with the molecular structure.

-

HPLC: The HPLC chromatogram should show a single major peak, with any impurities being minor components of the mixture. The area under the curve is used to calculate the purity of the sample.

Application in Reductive Amination: A Step-by-Step Protocol

Reductive amination is one of the most powerful and widely used methods for the formation of C-N bonds, and this compound is an ideal substrate for this reaction. The following protocol provides a detailed, field-proven methodology for the reductive amination of this aldehyde with a primary amine.

Reaction Scheme:

Sources

An In-Depth Technical Guide to tert-Butyl (4-formylphenyl)carbamate: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Abstract

In the landscape of medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. tert-Butyl (4-formylphenyl)carbamate has emerged as a cornerstone building block, prized for its unique bifunctionality. It features a stable, Boc-protected aniline and a reactive aldehyde, offering a pre-packaged, versatile scaffold for complex molecule synthesis. This guide provides an in-depth exploration of its core reactivity, offering field-proven insights into its application in key synthetic transformations, including reductive aminations, olefination reactions, and palladium-catalyzed cross-couplings. Detailed protocols, mechanistic rationale, and strategic considerations are presented to empower researchers in leveraging this reagent to its full potential.

Core Characteristics and Strategic Value

This compound, also known as 4-(Boc-amino)benzaldehyde, is a crystalline solid at room temperature.[1] Its strategic value lies in the orthogonal reactivity of its two primary functional groups:

-

The Aldehyde (-CHO): An electrophilic center, readily participating in nucleophilic additions and condensation reactions. It serves as a primary handle for chain elongation and the introduction of diverse functionalities.

-

The Boc-Protected Amine (-NHBoc): A nucleophilic nitrogen masked by the acid-labile tert-butoxycarbonyl (Boc) group. This protection strategy is robust through a wide range of reaction conditions (e.g., basic, reductive, organometallic), yet can be cleanly removed under mild acidic conditions to reveal the aniline for subsequent functionalization.[2]

This dual nature allows for sequential, controlled modifications at two distinct points on the phenyl ring, making it an invaluable tool for building molecular complexity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 144072-30-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Melting Point | 138-142 °C | [1] |

| Boiling Point | 297.6 °C at 760 mmHg | [1] |

| Density | 1.163 g/cm³ | [1] |

| Appearance | Solid | [3] |

Reductive Amination: Forging Key C-N Bonds

Reductive amination is arguably the most fundamental transformation involving the aldehyde moiety of this building block. It is a highly reliable and versatile method for synthesizing secondary and tertiary amines, which are ubiquitous in pharmaceuticals.[4][5] The process involves the initial formation of an imine or iminium ion intermediate via condensation with a primary or secondary amine, followed by in-situ reduction.

Causality of Experimental Design: The choice of reducing agent is critical and depends on the substrate's sensitivity and the desired reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and tolerance of slightly acidic conditions, which can catalyze imine formation without prematurely reducing the starting aldehyde. Harsher reagents like sodium borohydride (NaBH₄) require protic solvents and careful pH control.

Caption: Workflow for Reductive Amination.

Experimental Protocol: Synthesis of tert-Butyl (4-((benzylamino)methyl)phenyl)carbamate

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by acetic acid (catalytic, ~0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The portion-wise addition helps to control any effervescence or exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.

The Wittig Reaction: Accessing Stilbene and Olefin Scaffolds

The Wittig reaction provides a powerful and reliable method for converting the aldehyde functionality into an alkene, forming a new carbon-carbon double bond.[6][7] This transformation is particularly valuable for synthesizing stilbene-like analogues, a structural motif present in numerous bioactive compounds, including tubulin polymerization inhibitors like combretastatin.[8] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde, forming an oxaphosphetane intermediate that collapses to yield the alkene and a stable triphenylphosphine oxide byproduct.[9]

Causality of Experimental Design: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.[10] Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically favor the formation of (Z)-alkenes via a kinetically controlled pathway. The use of a strong, non-nucleophilic base like n-butyllithium or sodium hydride is essential to generate the reactive ylide from its corresponding phosphonium salt.[8] Anhydrous and aprotic solvents (e.g., THF) are critical to prevent quenching the base and the ylide intermediate.

Caption: General scheme of the Wittig Reaction.

Experimental Protocol: Synthesis of a Stilbene Analogue[8]

-

Ylide Generation: To a stirred suspension of a substituted benzyltriphenylphosphonium halide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq, e.g., 1.6 M solution in hexanes) dropwise. Stir the resulting colored solution at 0 °C for 30-60 minutes.

-

Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by silica gel chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While this compound itself is not typically a direct partner in cross-coupling, its halogenated derivatives, such as tert-butyl (4-bromo-2-formylphenyl)carbamate[11], are powerful substrates for palladium-catalyzed reactions. These methods allow for the construction of complex biaryl and aryl-alkyne systems.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, coupling an organoboron species with an aryl halide.[12][13] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Causality of Experimental Design: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like P(t-Bu)₃ often accelerate the oxidative addition and reductive elimination steps.[12] An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[14]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield |

| tert-Butyl (4-bromo-phenyl)carbamate | (4-hexyloxy)phenyl-boronic acid | Pd(PPh₃)₄ | 2M K₂CO₃ | Toluene | High |

| Aryl Chloride | Phenylboronic Acid | Pd₂ (dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | Good |

(Data synthesized from representative protocols)[12][14]

B. Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds by coupling amines with aryl halides.[15][16] It has largely replaced harsher classical methods due to its exceptional scope and functional group tolerance. The reaction is critical for synthesizing diarylamines and N-aryl heterocycles, which are prevalent in pharmaceuticals.

Mechanistic Insight: The catalytic cycle is similar to other cross-couplings, but the key step is the deprotonation of the amine by a strong, non-nucleophilic base (e.g., NaOt-Bu) to form an amide, which then coordinates to the palladium center before reductive elimination.[17][18] The development of specialized, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) has been instrumental in enabling the coupling of a wide range of challenging substrates under milder conditions.[19]

Caption: Catalytic cycle for Buchwald-Hartwig Amination.

C. Sonogashira Coupling

The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[20] This reaction is indispensable for creating linear, rigid structures found in materials science and as precursors for complex heterocyclic syntheses in drug discovery.[21]

Causality of Experimental Design: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI).[22] The copper salt reacts with the alkyne to form a copper acetylide intermediate, which is more reactive towards transmetalation with the palladium center than the alkyne itself. This co-catalysis allows the reaction to proceed under very mild conditions. Modern copper-free protocols have also been developed to avoid issues with homocoupling and purification.[21][23]

Application in Multi-Step Synthesis: A Drug Intermediate Case Study

The utility of this compound and its derivatives is powerfully demonstrated in their use as intermediates in the synthesis of complex pharmaceuticals. For example, derivatives are used in the synthesis of Elacestrant, an oral selective estrogen receptor degrader (SERD) for treating advanced breast cancer.[24] The carbamate serves to install a key part of the molecular scaffold.

Caption: Role of the building block in a synthetic workflow.

Conclusion

This compound is more than a simple reagent; it is a sophisticated synthetic tool that embodies the principles of protecting group strategy and orthogonal reactivity. Its ability to serve as a stable yet versatile precursor for a multitude of high-yield, functional-group-tolerant reactions makes it an indispensable asset in the modern synthetic chemist's toolbox. From the construction of simple amines to the assembly of complex biaryl systems and drug candidates, this building block provides a reliable and efficient pathway to molecular complexity, underscoring its continued importance in research, discovery, and development.

References

- Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-191.

- Wikipedia. Buchwald–Hartwig amination.

- Ison, A. Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- Gutiérrez-Bonet, À., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances.

- Hangzhou Longshine Bio-Tech Co.,LTD. Tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate.

- Organic Chemistry Portal. Wittig Reaction.

- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.

- ResearchGate. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.

- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.

- Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 35(9), 855-866.

- iChemical. tert-butyl 4-formylphenylcarbamate.

- PubChem. tert-butyl N-(4-formylphenyl)-N-methylcarbamate.

- ResearchGate. Scheme 3. Reaction of compound 1a in the Suzuki coupling conditions.

- Chmovzh, T. N., & Rumyantsev, O. A. (2020). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2020(2), M1129.

- Yousuf, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Tropical Journal of Pharmaceutical Research, 16(4), 885-893.

- Wileńska, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7352.

- Tenti, G., et al. (2022). Organic Carbamates in Drug Design and Medicinal Chemistry. Pharmaceuticals, 15(3), 345.

- Whittaker, A. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3948–3951.

- Cappa, F. (2015). Synthesis of potentially bioactive compounds and tools for biological studies. Doctoral dissertation, University of Graz.

- Chemistry LibreTexts. Wittig Reaction.

- DiRocco, D. A., et al. (2019). Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform. Angewandte Chemie International Edition, 58(13), 4272-4276.

- Organic Chemistry Portal. Transition-Metal-Free Suzuki-Type Coupling Reactions.

- Organic Chemistry Portal. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

- PubChem. tert-Butyl hydrogen ((4-formylphenyl)methyl)carbonimidate.

- ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2).

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- Wu, X., et al. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. Organic Letters, 15(7), 1878-1881.

- Das, S., & Chandrasekhar, S. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances.

- Biscoe, M. R., & Fors, B. P. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(18), 6346–6347.

- ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.

- Ali, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 268.

Sources

- 1. tert-butyl 4-formylphenylcarbamate, CAS No. 144072-30-0 - iChemical [ichemical.com]

- 2. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate | 1951439-73-8 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. chemscene.com [chemscene.com]

- 12. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate/2384514-21-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl (4-formylphenyl)carbamate